molecular formula C24H34D4O4 B591253 (4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid CAS No. 99102-72-4

(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No.: B591253
CAS No.: 99102-72-4
M. Wt: 394.59
InChI Key:
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Description

The compound (4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule. It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active steroids. The presence of deuterium atoms (a stable hydrogen isotope) in the structure suggests that this compound may be used in studies involving isotopic labeling, which can help in tracing metabolic pathways or studying reaction mechanisms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a model system for studying isotopic effects, reaction mechanisms, and stereochemistry. Its deuterium-labeled structure makes it valuable for tracing studies.

Biology

In biological research, this compound can be used to study steroid metabolism and hormone action. Its structural similarity to natural steroids allows it to interact with steroid receptors and enzymes.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects, particularly in areas related to steroid hormones, such as anti-inflammatory or anabolic effects.

Industry

In the industrial sector, this compound can be used in the synthesis of other complex molecules, serving as an intermediate or a starting material for pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. The introduction of deuterium atoms can be achieved through deuterium exchange reactions or by using deuterated reagents. Key steps in the synthesis may include:

    Hydroxylation: Introduction of the hydroxyl group at the 7th position.

    Deuteration: Incorporation of deuterium atoms at specific positions, often using deuterated solvents or reagents.

    Oxidation: Formation of the ketone group at the 3rd position.

    Cyclization: Construction of the cyclopenta[a]phenanthrene core.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the hydroxyl or ketone groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid receptors. The deuterium atoms may influence the compound’s metabolic stability and interaction with enzymes, potentially altering its biological activity. The pathways involved include binding to receptors, activation or inhibition of enzymes, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A natural steroid hormone with a similar core structure.

    Estradiol: Another steroid hormone with a hydroxyl group at the 3rd position.

    Cortisol: A steroid hormone with a ketone group at the 3rd position and hydroxyl groups at the 11th and 17th positions.

Uniqueness

The uniqueness of (4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can enhance the compound’s stability and provide unique insights into reaction mechanisms and metabolic pathways.

Properties

IUPAC Name

(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVADAPHVNKTEP-VVEWKFGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C(C1=O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301195835
Record name Cholan-24-oic-2,2,4,4-d4 acid, 7-hydroxy-3-oxo-, (5β,7α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99102-72-4
Record name Cholan-24-oic-2,2,4,4-d4 acid, 7-hydroxy-3-oxo-, (5β,7α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99102-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholan-24-oic-2,2,4,4-d4 acid, 7-hydroxy-3-oxo-, (5β,7α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 2
(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 3
Reactant of Route 3
(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 4
(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 5
(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 6
(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

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